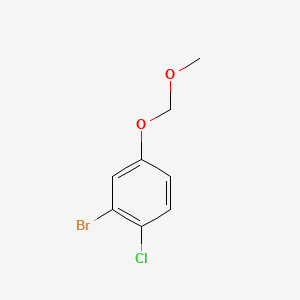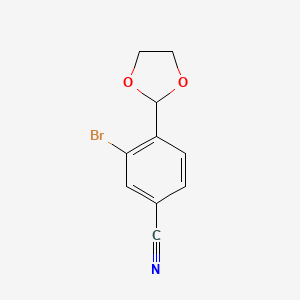
2-(2,6-Dimethylphenyl)-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)-2-pentanol, also known as 2,6-dimethylphenyl-2-pentanol, is an organic compound with the molecular formula C10H18O. It is a colorless, viscous liquid with a mild odor. The compound is used in a variety of applications, such as perfumes, pharmaceuticals, and as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenyl)-2-pentanol has a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-(2-(2,6-Dimethylphenyl)-2-pentanolphenyl)-2-pentanol-1-yl-2-hydroxy-1-phenyl-1-ethanone, which has potential applications in the development of drugs. Additionally, the compound has been used as a model compound in studies of the reactivity of aromatic compounds.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenyl)-2-pentanol is not fully understood. However, it is believed that the compound undergoes a series of reactions in which the 2-pentanol group is replaced by a 2-hydroxy-1-phenyl-1-ethanone group. This reaction is believed to be catalyzed by a base, such as sodium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have some antimicrobial activity, suggesting it may have potential applications in the development of drugs. Additionally, the compound has been found to be toxic to certain types of bacteria, suggesting it may have potential applications in the development of biocides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-Dimethylphenyl)-2-pentanol in laboratory experiments include its relatively low cost and its availability in a variety of forms (liquid, solid, etc.). Additionally, the compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of experiments. However, the compound is toxic and should be handled with care. Additionally, the compound has a strong odor, which can be an issue in some experiments.
Zukünftige Richtungen
For research involving 2-(2,6-Dimethylphenyl)-2-pentanol include further investigation of its antimicrobial activity and its potential applications in the development of drugs and biocides. Additionally, further research into the mechanism of action of the compound could lead to the development of more efficient synthesis methods. Finally, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential applications in medicine.
Synthesemethoden
2-(2,6-Dimethylphenyl)-2-pentanol can be synthesized through a variety of methods. One method involves the reaction of 1-bromo-2-(2,6-Dimethylphenyl)-2-pentanolbenzene with 2-pentanol in the presence of a base, such as sodium hydroxide. This reaction produces a 1:1 mixture of 2-(2-(2,6-Dimethylphenyl)-2-pentanolphenyl)-2-pentanol and 1-(2-(2,6-Dimethylphenyl)-2-pentanolphenyl)-2-pentanol. The mixture can then be separated by distillation.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-9-13(4,14)12-10(2)7-6-8-11(12)3/h6-8,14H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAVZHRWFMGUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=CC=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














